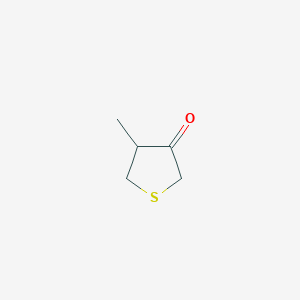

4-Methyldihydrothiophen-3(2H)-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCRKRJUWOOJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497126 | |

| Record name | 4-Methylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50565-25-8 | |

| Record name | Dihydro-4-methyl-3(2H)-thiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50565-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Dihydrothiophenone Scaffolds in Organic Chemistry

Dihydrothiophenone scaffolds, the structural family to which 4-Methyldihydrothiophen-3(2H)-one belongs, are heterocyclic compounds that have garnered considerable attention in organic chemistry. These five-membered rings containing a sulfur atom, a ketone group, and varying degrees of saturation are prized for their versatile reactivity and have become crucial building blocks in the synthesis of more complex molecules. Their utility is underscored by their presence in a wide array of pharmacologically active compounds and materials with unique electronic properties.

The strategic placement of the sulfur atom and carbonyl group within the dihydrothiophenone ring imparts a unique electronic character, making them susceptible to a variety of chemical transformations. This reactivity allows chemists to introduce a diverse range of functional groups, thereby tailoring the properties of the resulting molecules for specific applications.

A Historical Look at Thiophenone Research

The journey of thiophene (B33073) chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgnih.govbritannica.comderpharmachemica.com This discovery corrected a long-held belief that a blue dye formation with isatin (B1672199) and sulfuric acid was a reaction of benzene itself. wikipedia.orgnih.gov The name "thiophene" is derived from the Greek words "theion" for sulfur and "phaino" for shining or appearing. nih.govderpharmachemica.com

Early research focused on understanding the fundamental properties and reactivity of thiophene, which in many ways resembles benzene. wikipedia.org Over time, synthetic methodologies evolved, with classic preparations like the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide, becoming foundational. wikipedia.orgderpharmachemica.com The development of multicomponent reactions, such as the Gewald reaction, further broadened the accessibility and diversity of thiophene derivatives. nih.govresearchgate.net This historical progression laid the groundwork for the exploration of more complex thiophenone structures, including the dihydrothiophenone scaffolds that are the focus of current research.

The Forefront of 4 Methyldihydrothiophen 3 2h One Research

Current research on 4-Methyldihydrothiophen-3(2H)-one is expanding into new and exciting territories. While detailed research findings on this specific compound are emerging, the broader class of thiophene (B33073) derivatives is a hotbed of investigation. Scientists are actively exploring novel synthetic routes to access these molecules with greater efficiency and control over their stereochemistry.

One of the key frontiers is the development of catalytic methods for the synthesis of substituted dihydrothiophenones. These methods aim to provide milder reaction conditions and higher yields, making these valuable compounds more accessible for further study and application. Furthermore, researchers are investigating the biological activities of these compounds, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov

Another promising avenue is the incorporation of this compound and similar structures into advanced materials. The unique electronic properties of the thiophene ring make its derivatives attractive candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). researchgate.net The exploration of how the methyl group and the specific saturation pattern of this compound influence these properties is an active area of inquiry.

The Broad Interdisciplinary Impact of Thiophenone Derivatives

Established Synthetic Pathways to Dihydrothiophenone Cores

The formation of the dihydrothiophen-3(2H)-one scaffold can be achieved through several established synthetic strategies. These methods typically involve the construction of the five-membered ring through cyclization reactions, often preceded by the assembly of a linear precursor containing the necessary sulfur and carbonyl functionalities.

Direct Synthesis Approaches to 4-Methyldihydrothiophen-3(2H)-one

Direct synthetic routes to this compound often employ a strategy of constructing the ring from acyclic precursors that already contain the methyl substituent at the desired position. A prominent method involves the Dieckmann condensation of a diester or a related species.

A documented approach for a closely related derivative, methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate, provides a clear blueprint for accessing the 4-methyl substituted core. This synthesis commences with the Michael addition of methyl thioglycolate to methyl methacrylate (B99206), catalyzed by a base such as piperidine. The resulting adduct is then subjected to an intramolecular Dieckmann condensation using a stronger base like sodium methoxide (B1231860) to facilitate the cyclization and formation of the five-membered ring. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target molecule, this compound. prepchem.com

Another general strategy that can be adapted for the synthesis of this compound is the alkylation of a pre-formed dihydrothiophen-3(2H)-one. This would involve the deprotonation of the α-carbon to the carbonyl group using a suitable base, followed by the introduction of a methyl group via an electrophilic methylating agent.

| Reactants | Reagents/Catalyst | Product | Reference |

| Methyl thioglycolate, Methyl methacrylate | 1. Piperidine; 2. Sodium methoxide | Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | prepchem.com |

Exploitation of Precursors Bearing the Thiolactone Moiety

An alternative strategy involves the modification of existing thiolactone or related sulfur-containing heterocyclic precursors. For instance, methods for the synthesis of the parent tetrahydrothiophen-3-one (B87284) can be considered as a starting point. A patented process describes the synthesis of 2,4-dimethyl-2,3-dihydrothiophen-3-one through the reaction of 4-methyl-4-pentene-2,3-dione with hydrogen sulfide (B99878) in the presence of triethylamine. While this leads to a dimethylated analog, the underlying principle of constructing the thiolactone ring from a dicarbonyl compound and a sulfur source is a key concept.

Stereoselective and Asymmetric Synthesis of Chiral this compound

The presence of a stereocenter at the C4 position of this compound necessitates the development of stereoselective and asymmetric synthetic methods to obtain enantiomerically pure forms of the molecule. Such methods are crucial for applications where specific stereoisomers exhibit desired biological activities.

Catalyst-Controlled Enantioselective Methodologies

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Bifunctional organocatalysts, such as those based on quinine (B1679958) or 2-amino-DMAP, have been successfully employed in the asymmetric sulfa-Michael addition of 1,4-dithiane-2,5-diol (B140307) to nitroolefins, leading to the formation of chiral polyfunctionalized tetrahydrothiophenes with good enantioselectivity. orgsyn.org This approach, while not directly yielding the target molecule, demonstrates the potential of catalyst-controlled reactions to establish stereocenters in the tetrahydrothiophene (B86538) core.

Another relevant strategy involves the use of metal catalysts in conjunction with chiral ligands. For instance, copper-catalyzed asymmetric reactions have been utilized in the synthesis of chiral sulfur-containing heterocycles.

Chiral Auxiliary and Ligand-Mediated Syntheses

The use of chiral auxiliaries provides a classical yet effective method for controlling stereochemistry. A chiral auxiliary can be temporarily incorporated into one of the starting materials, directing the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. For example, the asymmetric alkylation of a ketone can be achieved by first converting it into a chiral hydrazone, followed by deprotonation and reaction with an alkyl halide, and finally, removal of the chiral auxiliary. prepchem.com

The synthesis of chiral tetrahydrothiophenes has also been achieved through the use of chiral sulfides as organocatalysts in reactions such as the imino Corey–Chaykovsky reaction, affording products with high enantiomeric excess. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, renewable starting materials, and more efficient catalytic systems.

The use of green solvents, such as water, ionic liquids, and deep eutectic solvents, is a key aspect of greening the synthesis of sulfur heterocycles. prepchem.com For instance, reactions can be performed in water, which is a non-toxic and non-flammable solvent. Microwave-assisted synthesis, often in conjunction with solvent-free conditions or green solvents, can significantly reduce reaction times and energy consumption.

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. Enzymes, such as lipases, can catalyze reactions with high selectivity under mild conditions. For example, porcine pancreatic lipase (B570770) has been used as a biocatalyst for the cyclization reaction between β-ketothioamides and β-nitrostyrenes to synthesize tetrasubstituted dihydrothiophenes in high yields. prepchem.com

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis | References |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids. | Performing the cyclization or alkylation steps in water or a deep eutectic solvent. | prepchem.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption. | Conducting the Dieckmann condensation or other cyclization reactions under microwave irradiation. | |

| Biocatalysis | Employing enzymes as catalysts to perform reactions under mild and selective conditions. | Using a lipase or other suitable enzyme to catalyze the formation of the thiolactone ring. | prepchem.com |

Solvent-Free and Atom-Economical Approaches

In the pursuit of greener synthetic routes, solvent-free and atom-economical methods are paramount. While specific solvent-free syntheses for this compound are not extensively documented, general principles from related heterocyclic syntheses can be applied. For instance, microwave-assisted organic synthesis (MAOS) has been shown to facilitate solvent-free reactions, often leading to higher yields and shorter reaction times. orgsyn.org One could envision the Dieckmann condensation step being performed under solvent-free conditions, potentially with a solid-supported base, to minimize solvent waste.

Atom economy, a concept that emphasizes the incorporation of all starting materials into the final product, is another key aspect of green chemistry. organic-chemistry.orggoogleapis.com The synthesis of this compound via the Dieckmann condensation is inherently a condensation reaction, which produces a small molecule byproduct (methanol in the case of using methyl esters). To improve atom economy, alternative cyclization strategies that proceed via addition or rearrangement mechanisms would be desirable. One-pot, multi-component reactions, which are known for their high atom economy, have been successfully employed for the synthesis of highly substituted thiophenes and could be explored for the synthesis of dihydrothiophenones. chemicalbook.com

A hypothetical atom-economical approach could involve a [4+1] cycloaddition reaction between a suitable four-carbon precursor containing the methyl group and a sulfur donor. While not a direct synthesis of the target molecule, such strategies represent the forefront of sustainable chemical synthesis.

Utilization of Sustainable Reagents and Catalysts

The choice of reagents and catalysts plays a crucial role in the sustainability of a synthetic process. The conventional synthesis of the this compound precursor often utilizes strong bases like sodium methoxide. prepchem.com While effective, these can present handling and waste disposal challenges. The exploration of more benign catalysts is therefore a key research area.

Recent advancements in organocatalysis offer promising alternatives. Bifunctional organocatalysts, for example, have been successfully used in the asymmetric synthesis of tetrahydrothiophenes. researchgate.net Such catalysts could potentially be adapted for the enantioselective synthesis of this compound derivatives. Furthermore, the use of biocatalysts, such as enzymes, could offer a highly selective and environmentally friendly route to the desired product.

In the context of reagents, the use of elemental sulfur as a sulfur source in conjunction with a recyclable catalyst is a green alternative to traditional sulfur-transfer reagents. organic-chemistry.org While this has been demonstrated for thiophene synthesis, its application to dihydrothiophenone synthesis warrants investigation. The use of water as a solvent, where feasible, also significantly improves the environmental profile of a reaction. organic-chemistry.org

Table 1: Potential Sustainable Approaches for this compound Synthesis

| Approach | Description | Potential Advantages |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using microwave irradiation or solid-supported reagents. | Reduced solvent waste, potentially faster reaction times, and easier purification. |

| Atom-Economical Reactions | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation and improved resource efficiency. |

| Sustainable Catalysts | Employing organocatalysts, biocatalysts, or recyclable metal catalysts in place of hazardous or stoichiometric reagents. | Reduced toxicity, potential for asymmetric synthesis, and lower environmental impact. |

| Green Solvents | Utilizing water or other environmentally benign solvents in place of volatile organic compounds. | Improved safety and reduced environmental pollution. |

Synthesis of Advanced Intermediates Bearing the this compound Structure

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules. The ketone functionality and the adjacent methylene (B1212753) group are key sites for further chemical transformations.

For instance, the ketone can undergo reduction to the corresponding alcohol, which can then be used in esterification or etherification reactions. Alternatively, the ketone can react with organometallic reagents to introduce new carbon-carbon bonds.

The methylene group alpha to the carbonyl can be functionalized through various reactions. For example, it can be halogenated and subsequently used in cross-coupling reactions to introduce aryl or other substituents.

A significant transformation is the conversion of the 3-oxo group to an amino group, leading to the formation of 3-aminothiophene derivatives. This can be achieved by reacting the precursor, methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate, with hydroxylamine (B1172632) hydrochloride. googleapis.comprepchem.comchemicalbook.com The resulting methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile intermediate for the synthesis of various biologically active compounds. impactfactor.org

Furthermore, the thiophene ring itself can be modified. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule.

Table 2: Key Advanced Intermediates from this compound

| Intermediate | Synthetic Transformation | Potential Applications |

| 4-Methyl-tetrahydrothiophen-3-ol | Reduction of the ketone | Synthesis of esters and ethers |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Reaction of the β-ketoester with hydroxylamine | Building block for pharmaceuticals and agrochemicals googleapis.comprepchem.comchemicalbook.comimpactfactor.org |

| This compound sulfoxide/sulfone | Oxidation of the sulfur atom | Modulation of electronic properties and biological activity |

| 2-Halo-4-methyldihydrothiophen-3(2H)-one | Halogenation of the α-methylene group | Precursor for cross-coupling reactions |

The continued development of novel synthetic routes to this compound and its derivatives, with a strong emphasis on sustainable practices, will undoubtedly pave the way for new discoveries in medicinal chemistry and materials science.

Nucleophilic and Electrophilic Reactivity of the Thiophenone Ring

The reactivity of the this compound ring is characterized by the interplay between the electron-withdrawing carbonyl group and the sulfur heteroatom. This duality allows for a range of nucleophilic and electrophilic reactions.

Reactions at the Carbonyl Center

The carbonyl group in this compound is a primary site for nucleophilic attack. The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to a variety of nucleophiles.

Reactions with organometallic reagents, such as Grignard reagents and organolithium compounds, lead to the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 3-hydroxy-3,4-dimethyldihydrothiophene.

The carbonyl group can also undergo condensation reactions. For example, reactions with amines or their derivatives can form Schiff bases or related compounds, which are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Below is a table summarizing typical nucleophilic addition reactions at the carbonyl center:

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride | Secondary alcohol |

| Organometallic | Methylmagnesium bromide | Tertiary alcohol |

| Amine | Aniline | Imine (Schiff base) |

| Ylide | Wittig reagent | Alkene |

Alpha- and Beta-Functionalization of the Ring System

The presence of the carbonyl group also activates the adjacent α- and β-positions for functionalization. The α-protons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Furthermore, the thiophenone ring can participate in Michael additions, a type of conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ketone that can be formed from this compound.

Ring-Opening and Ring-Expansion Transformations

The thiophene ring in this compound is not inert and can undergo transformations that alter its fundamental structure, such as ring-opening and ring-expansion reactions.

Mechanistic Studies of Ring Cleavage Processes

Ring cleavage of the thiophene ring can be initiated under various conditions, including the use of strong acids, bases, or certain metal catalysts. ju.edu.jonih.gov Mechanistic studies have shown that these reactions often proceed through intermediates where the aromaticity of the thiophene ring is disrupted. nih.govnih.gov For example, acid-catalyzed cleavage may involve protonation of the sulfur atom, weakening the carbon-sulfur bonds and facilitating nucleophilic attack that leads to ring opening. mdpi.com

Recent research has demonstrated that certain thiophene derivatives can undergo ring-opening upon reaction with specific reagents, leading to the formation of linear sulfide-containing compounds. ju.edu.joresearchgate.net These reactions often proceed via the formation of a thiolate salt intermediate. researchgate.net

Formation of Expanded Heterocyclic Systems

Ring-expansion reactions of thiophenes can lead to the formation of larger heterocyclic systems, such as thiepines or other sulfur-containing seven-membered rings. researchgate.net These reactions can be promoted by various reagents and conditions. For example, treatment of thiophene derivatives with certain aluminium(I) reagents has been shown to induce carbon-sulfur bond activation and subsequent ring-expansion. researchgate.net Another approach involves the reaction of functionalized tetrahydropyrimidines to form tetrahydro-1,3-diazepin-2-ones through a ring expansion process. rsc.org

Redox Chemistry and Derivatives of this compound

The sulfur atom in the thiophene ring can exist in different oxidation states, allowing for a rich redox chemistry. Oxidation of the sulfide can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit different chemical and physical properties compared to the parent thiophenone.

The carbonyl group can also be reduced to a hydroxyl group, as mentioned previously, or completely removed through reactions like the Wolff-Kishner or Clemmensen reduction, yielding 4-methyltetrahydrothiophene.

The following table outlines some key redox reactions:

| Reaction Type | Reagent Example | Product |

| Oxidation (Sulfide) | Hydrogen peroxide | This compound S-oxide |

| Oxidation (Sulfide) | Peroxy acids (e.g., m-CPBA) | This compound S,S-dioxide (sulfone) |

| Reduction (Carbonyl) | Sodium borohydride | 4-Methyl-tetrahydrothiophen-3-ol |

| Reduction (Carbonyl) | Hydrazine/KOH (Wolff-Kishner) | 4-Methyltetrahydrothiophene |

The synthesis of sulfone derivatives from 3-sulfenylindoles has been reported, highlighting the potential for creating diverse sulfur-containing compounds with interesting biological activities. nih.gov

Oxidation Reactions and Sulfoxide/Sulfone Formation

The sulfur atom in the this compound ring is susceptible to oxidation, typically yielding the corresponding sulfoxide and subsequently the sulfone. This transformation is a common and predictable reaction for thioethers. The oxidation state of the sulfur atom significantly modifies the chemical and physical properties of the molecule.

The oxidation is generally carried out in a stepwise manner. A single oxidation step converts the thioether to a sulfoxide, and a second oxidation step converts the sulfoxide to a sulfone.

Sulfoxide Formation : The partial oxidation to this compound 1-oxide can be achieved using a range of oxidizing agents under controlled conditions.

Sulfone Formation : Stronger oxidizing conditions or an excess of the oxidizing agent leads to the formation of this compound 1,1-dioxide. nih.govorganic-chemistry.org The sulfone of the parent compound, dihydrothiophen-3(2H)-one 1,1-dioxide, is a known compound, confirming the feasibility of this transformation. nih.gov

The oxidation of thiophene derivatives has been studied extensively. For instance, hydrogen peroxide catalyzed by methyltrioxorhenium(VII) is an effective system for the stepwise oxidation of thiophenes to their corresponding sulfoxides and sulfones. acs.orgnih.gov The rate of the first oxidation (sulfide to sulfoxide) is generally enhanced by electron-donating substituents on the thiophene ring. nih.gov Conversely, the second oxidation step (sulfoxide to sulfone) is often slower for substrates with electron-donating groups. nih.gov This suggests that the 4-methyl group in this compound would likely influence the rates of these respective oxidation steps.

Common reagents for the oxidation of sulfides to sulfones include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deresearchgate.net

Table 1: Representative Oxidation Conditions for Thioethers

| Oxidant System | Product Selectivity | Reference |

|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org |

| H₂O₂ / 2,2,2-Trifluoroacetophenone | Sulfoxide or Sulfone (condition dependent) | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |

Reductive Transformations

The carbonyl group of this compound can undergo reduction to form the corresponding secondary alcohol, 4-methyltetrahydrothiophen-3-ol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using various reducing agents.

Significant research has been conducted on the asymmetric reduction of the closely related parent compound, tetrahydrothiophen-3-one, to produce enantiomerically pure (R)-tetrahydrothiophen-3-ol, a key intermediate for the synthesis of the potent antibacterial agent, sulopenem. chinayyhg.com While traditional chemical methods like CBS-borane reduction or catalytic hydrogenation provided low to moderate enantioselectivity (23-82% ee), biocatalytic approaches have proven highly successful. chinayyhg.com

The use of an evolved ketoreductase (KRED) enzyme enabled the highly enantioselective reduction of tetrahydrothiophen-3-one to (R)-tetrahydrothiophen-3-ol with over 99% enantiomeric excess (ee). chinayyhg.comacs.org This biocatalytic process has been implemented on a large scale, demonstrating its industrial utility. chinayyhg.comacs.org It is anticipated that a similar enzymatic approach could be applied to this compound to achieve the stereoselective synthesis of the four possible stereoisomers of 4-methyltetrahydrothiophen-3-ol. The enzymatic reduction of other ketones, such as 4-methylhept-4-en-3-one, using alcohol dehydrogenases (ADH) further supports the viability of this strategy. nih.gov

Table 2: Reduction Methods for Tetrahydrothiophen-3-one

| Method/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| CBS-Borane Reduction | Tetrahydrothiophen-3-ol | 23-82% | chinayyhg.com |

| Catalytic Hydrogenation | Tetrahydrothiophen-3-ol | Low | chinayyhg.com |

| KRED (Evolved) / GDH / NADP⁺ | (R)-Tetrahydrothiophen-3-ol | >99% | chinayyhg.comacs.org |

Transition Metal-Catalyzed Reactions Involving this compound

The field of transition metal catalysis offers powerful tools for molecular functionalization. For a molecule like this compound, these methods could enable the selective formation of new bonds at positions that are typically unreactive.

C-H Activation and Functionalization

Transition metal-catalyzed C-H activation is a modern synthetic strategy that allows for the direct conversion of a carbon-hydrogen bond into a carbon-metal bond, which can then be further functionalized. youtube.comyoutube.comyoutube.com While specific C-H activation studies on this compound are not widely reported, the principles can be applied to predict potential reactivity.

Potential sites for C-H activation on this molecule include:

The C2-methylene group: These protons are alpha to the carbonyl group and are already acidic, but transition metal catalysis could offer alternative pathways for functionalization.

The C4-methine group: The proton at the stereocenter could potentially be targeted.

The C5-methylene group: These protons are alpha to the sulfur atom.

The methyl group: The C-H bonds of the methyl group are also potential sites for activation.

The regioselectivity of C-H activation is often controlled by directing groups. youtube.com In the case of this compound, the ketone's oxygen atom or the sulfur atom could act as a native directing group to guide a metal catalyst to a nearby C-H bond. For example, palladium-catalyzed, ligand-controlled C-H arylation of aromatic thiophenes has been shown to be selective for either the α or β position depending on the ligand used. nih.gov Similar principles could potentially be applied to achieve site-selective functionalization of the dihydrothiophene ring.

Cross-Coupling Reactions

Cross-coupling reactions, which typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst (most commonly palladium), are a cornerstone of modern synthesis for forming C-C and C-heteroatom bonds. youtube.comyoutube.com

For a ketone like this compound, a common strategy to engage in cross-coupling is to first convert it into an enol derivative, such as an enol triflate or an enolate. This creates a reactive handle at the C2 position. The resulting enol triflate can then participate in a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to introduce various substituents at the alpha-position to the carbonyl.

Alternatively, the enolate of the ketone, formed by treatment with a base, can be used in cross-coupling reactions. For instance, ruthenium-catalyzed cross-coupling of β-ketoamides (which can be formed from ketones) with organoboronates has been reported. rsc.org Chromium catalysts have also been used for the cross-coupling of cyclic ketones with methyl ketones. nih.gov These methodologies highlight the potential for using this compound in advanced, selective C-C bond-forming reactions.

Rearrangement Processes and Isomerization Pathways

The study of rearrangement and isomerization pathways provides insight into the stability and potential transformations of a molecule under various conditions.

While skeletal rearrangements of the this compound ring are not prominently documented in the literature, related systems show that such transformations are possible. For example, evidence suggests that the oxidation of thiophene can lead to thiophene 2,3-epoxides which then rearrange to thiophen-3(2H)-ones via a 1,2-hydride shift. thieme-connect.de

Keto-Enol Tautomerism in Related Systems

Keto-enol tautomerism is a fundamental equilibrium process for aldehydes and ketones possessing a hydrogen atom on an alpha-carbon. masterorganicchemistry.com The two forms, the keto and the enol, are constitutional isomers that interconvert rapidly, typically under acid or base catalysis. youtube.comyoutube.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to a C=C double bond. masterorganicchemistry.com

This compound has two enolizable positions, C2 and C4, leading to two possible enol tautomers.

Base-catalyzed mechanism: A base removes an alpha-proton (from C2 or C4) to form a resonance-stabilized enolate anion. Protonation of the enolate on the oxygen atom yields the enol tautomer. libretexts.org

Acid-catalyzed mechanism: An acid protonates the carbonyl oxygen. A subsequent deprotonation at an alpha-carbon by a weak base (e.g., water) forms the enol. youtube.com

Table 3: Potential Enol Tautomers of this compound

| Tautomer Name | Structure | Key Feature |

|---|---|---|

| 4-Methyl-4,5-dihydrothiophen-3-ol |  |

Trisubstituted C=C double bond |

| 4-Methyl-2,5-dihydrothiophen-3-ol |  |

Disubstituted C=C double bond |

(Note: Images are illustrative representations)

The relative stability of the two enols, and thus their proportion at equilibrium, is influenced by the substitution pattern of the double bond. Generally, more substituted alkenes are more thermodynamically stable. Therefore, it is expected that the enol form with the double bond between C3 and C4 (4-methyl-4,5-dihydrothiophen-3-ol), which is trisubstituted, would be more stable and thus favored over the disubstituted enol with the double bond between C2 and C3 (4-methyl-2,5-dihydrothiophen-3-ol). youtube.com The stability of the enol form can be significantly enhanced by factors such as conjugation or intramolecular hydrogen bonding, as seen in 1,3-dicarbonyl systems. youtube.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled technique for the determination of the molecular framework of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a comprehensive picture of the atomic connectivity and spatial arrangement can be constructed.

A predicted ¹H NMR spectrum of Dihydro-3(2H)-thiophenone in D₂O shows signals corresponding to the protons in the tetrahydrothiophene ring. nih.gov For the 4-methyl derivative, the proton spectrum would be more complex due to the introduction of a methyl group and the creation of a chiral center at the C4 position. The expected ¹H NMR signals for this compound would include a doublet for the methyl protons, a multiplet for the methine proton at C4, and complex multiplets for the methylene protons at C2 and C5, which are diastereotopic.

The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. For the closely related isomer, 2-Methyltetrahydrothiophen-3-one, experimental ¹³C NMR data in CDCl₃ shows shifts at approximately 214.00, 46.07, 38.67, 23.46, and 16.39 ppm. auremn.org.br By analogy, for this compound, one would expect a carbonyl signal (C3) above 200 ppm, signals for the methylene carbons (C2 and C5) adjacent to the sulfur atom and carbonyl group, a signal for the methine carbon (C4), and a signal for the methyl carbon.

To unambiguously assign these signals, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range couplings (typically 2-3 bonds), allowing for the piecing together of the molecular skeleton. For instance, the methyl protons would show a correlation to the C4 carbon in the HSQC spectrum and correlations to C3 and C5 in the HMBC spectrum.

The following table summarizes the predicted and experimental NMR data for this compound and its isomer.

| Compound Name | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Data Type | Reference |

| Dihydro-3(2H)-thiophenone | ¹H | Predicted values | Multiplets | D₂O | Predicted | nih.gov |

| 2-Methyltetrahydrothiophen-3-one | ¹³C | 214.00, 46.07, 38.67, 23.46, 16.39 | - | CDCl₃ | Experimental | auremn.org.br |

The five-membered tetrahydrothiophene ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. The introduction of a methyl group at the C4 position influences the conformational preference of the ring. NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for studying these conformations. nih.gov

The magnitude of ³JHH values, as described by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to deduce the preferred conformation of the ring. For example, a larger coupling constant between the C4 proton and one of the C5 protons compared to the other would indicate a specific spatial arrangement.

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of chemical reactions and to elucidate reaction mechanisms. chem-station.com In the context of this compound, deuterium can be introduced at specific positions to study, for example, enolization processes or the stereochemistry of reactions.

The α-protons to the carbonyl group (at the C2 and C4 positions) are acidic and can be exchanged for deuterium under acidic or basic conditions using a deuterium source like D₂O. libretexts.org Monitoring this exchange by ¹H NMR spectroscopy would show a decrease in the intensity of the corresponding proton signals. The relative rates of exchange at C2 versus C4 could provide insights into the kinetic and thermodynamic acidity of these protons.

Furthermore, the synthesis of specifically deuterated derivatives can be used to probe the stereoselectivity of subsequent reactions. For instance, if a reaction at a prochiral center is being studied, the use of a deuterated substrate can help to determine the stereochemical outcome by analyzing the position of the deuterium atom in the product. The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can also be measured to determine if a particular C-H bond cleavage is involved in the rate-determining step of a reaction. chem-station.com Studies on other cyclic ketones have demonstrated the utility of deuterium exchange in understanding their reactivity. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1715-1700 cm⁻¹ for a saturated five-membered ring ketone. The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 700 and 600 cm⁻¹. Other bands in the fingerprint region (below 1500 cm⁻¹) would correspond to various bending and deformation modes of the molecule.

The Raman spectrum would also show the C=O and C-H stretching modes. The C-S stretching and skeletal vibrations of the ring are often more prominent in the Raman spectrum than in the IR spectrum. For 2-Methyltetrahydrothiophen-3-one, Raman spectral data is available and can be used as a reference. auremn.org.br

The following table presents typical vibrational frequencies for the functional groups present in this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Ketone) | 1715 - 1700 | Strong |

| CH₂ Bend | ~1465 | Medium |

| CH₃ Bend | ~1450 and ~1375 | Medium |

| C-S Stretch | 700 - 600 | Weak to Medium |

To gain a deeper understanding of the vibrational modes and to make more precise assignments, experimental IR and Raman spectra can be correlated with theoretical calculations. Density Functional Theory (DFT) has become a powerful tool for predicting the vibrational frequencies and intensities of molecules. nih.gov

By optimizing the geometry of this compound using a suitable DFT method and basis set (e.g., B3LYP/6-31G*), the harmonic vibrational frequencies can be calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve the agreement with the experimental data.

The comparison between the scaled theoretical spectrum and the experimental spectra allows for a detailed assignment of each observed band to a specific vibrational mode of the molecule. This approach is particularly useful for complex molecules where many vibrational modes overlap. Such theoretical studies have been successfully applied to various substituted thiophene and heterocyclic compounds, providing valuable insights into their vibrational properties. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Time-of-Flight (TOF) mass spectrometry, provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision is crucial for determining the unique elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₅H₈OS. HRMS can confirm this formula by measuring the mass of the molecular ion with very high accuracy. The presence of sulfur is further corroborated by the characteristic isotopic pattern arising from the natural abundance of the ³⁴S isotope (approximately 4.2%). nih.gov An HRMS instrument can resolve the molecular ion peak ([M]⁺) from the peak corresponding to the molecule containing the heavier sulfur isotope ([M+2]⁺), with a mass difference of approximately 1.9958 Da. The measured exact mass must align with the theoretical (calculated) mass for the proposed formula, providing definitive confirmation.

Table 1: HRMS Data for Molecular Formula Confirmation of C₅H₈OS

| Parameter | Value |

| Molecular Formula | C₅H₈OS |

| Theoretical Exact Mass | 116.0323 Da |

| Hypothetical Measured Mass | 116.0321 Da |

| Mass Accuracy (ppm) | -1.72 ppm |

| ³⁴S Isotope Theoretical Mass | 118.0281 Da |

This interactive table illustrates how a hypothetical measured mass from an HRMS instrument would compare to the theoretical exact mass, resulting in a mass error in the low ppm range, which confirms the elemental composition.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern of these fragments serves as a molecular fingerprint that is vital for structural elucidation. tutorchase.com

The structure of this compound, a cyclic ketone, dictates its fragmentation behavior. miamioh.edu Key fragmentation pathways for cyclic ketones often involve an initial alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) followed by subsequent rearrangements or eliminations. For this compound, the following fragmentation patterns are expected:

Alpha-Cleavage: The bonds on either side of the carbonyl group (C=O) are susceptible to cleavage.

Loss of CO: A common fragmentation for ketones is the neutral loss of a carbon monoxide molecule (28 Da).

Loss of Methyl Radical: Cleavage of the C-C bond holding the methyl group at the 4-position would result in the loss of a methyl radical (•CH₃), leading to a fragment with m/z 101.

Ring-Opening Pathways: Following initial ionization, the ring can open, leading to a series of subsequent fragmentations that produce characteristic smaller ions.

Analysis of the mass spectrum of the parent compound, dihydro-3(2H)-thiophenone, shows significant peaks that can be used as a reference for interpreting the spectrum of its methylated derivative. nist.gov The fragmentation pattern helps distinguish this compound from its isomers, such as 2-Methyldihydrothiophen-3(2H)-one, as the position of the methyl group influences which fragmentation pathways are favored. nist.gov

Table 2: Predicted Key Fragments for this compound in EI-MS

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Theoretical m/z |

| [C₅H₈OS]⁺• | Molecular Ion | 116 |

| [C₄H₅OS]⁺ | Loss of •CH₃ | 101 |

| [C₄H₈S]⁺• | Loss of CO | 88 |

| [C₂H₄S]⁺• | McLafferty-type rearrangement/cleavage | 60 |

| [CHS]⁺ | Cleavage of thiophene ring | 45 |

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios based on established fragmentation principles for cyclic ketones and sulfides.

Microwave Spectroscopy for Gas-Phase Structural Determination

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. It provides extraordinarily precise data on the molecule's structure, free from the intermolecular interactions present in condensed phases. researchgate.net

By analyzing the frequencies of rotational transitions, microwave spectroscopy allows for the determination of a molecule's principal moments of inertia (Iₐ, Iₑ, I𝒸). These moments are inversely proportional to the rotational constants (A, B, C), which are unique for a given molecule and its specific conformation.

For a molecule like this compound, quantum chemical calculations would first predict the likely stable conformers (e.g., resulting from the puckering of the five-membered ring) and their corresponding theoretical rotational constants. The experimental microwave spectrum is then recorded and assigned, yielding highly accurate experimental rotational constants that can be compared to the theoretical values to identify the conformer(s) present in the gas phase. researchgate.net These constants are used to determine bond lengths and angles with very high precision (on the order of 0.001 Å and 0.1 degrees, respectively), providing a definitive gas-phase structure.

Table 3: Hypothetical Rotational Constants for a Conformer of this compound

| Parameter | Value (MHz) |

| Rotational Constant A | ~ 4500 |

| Rotational Constant B | ~ 2300 |

| Rotational Constant C | ~ 1800 |

This table presents hypothetical but representative rotational constants for a molecule with the mass and approximate size of this compound. The precise experimental values would confirm the specific three-dimensional geometry.

To refine the molecular structure further, microwave spectra of various isotopologues of the molecule are measured. By analyzing the spectra of species containing heavier isotopes like ¹³C and ³⁴S in their natural abundance, the moments of inertia shift in a predictable way. These shifts allow for the precise determination of the atomic coordinates of the substituted atom within the molecule's principal axis system using Kraitchman's equations. researchgate.net Measuring the spectra for each unique carbon and the sulfur atom provides a complete and unambiguous determination of the heavy-atom backbone structure. nih.govresearchgate.net

Furthermore, for molecules containing nuclei with a nuclear quadrupole moment (e.g., ¹⁴N, ³³S, Cl), the rotational lines in the spectrum can be split into multiple components. This "hyperfine structure" provides information about the electronic environment around that specific nucleus. While the most abundant sulfur isotope (³²S) has no nuclear spin, analysis of the much less abundant ³³S isotopologue could, in principle, yield data on the electronic structure around the sulfur atom.

Computational Chemistry and Theoretical Studies of 4 Methyldihydrothiophen 3 2h One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic architecture of a molecule. These methods provide a quantitative description of the distribution of electrons and the nature of the chemical bonds within 4-Methyldihydrothiophen-3(2H)-one.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular properties. semanticscholar.orgnih.gov DFT, particularly with hybrid functionals like B3LYP, is often employed to optimize the geometry of molecules and is known to provide a good balance between accuracy and computational cost. semanticscholar.orgresearchgate.net These methods are effective for determining energies and structures that align well with high-level ab initio calculations. semanticscholar.org For a comprehensive analysis of this compound, a combination of DFT and ab initio methods, such as Møller–Plesset perturbation theory (MP2), with various basis sets like 6-311++G(d,p) or cc-pVTZ, would be utilized to ensure the reliability of the computed properties. researchgate.netresearchgate.net These calculations can yield a wealth of information, including optimized bond lengths, bond angles, and dihedral angles. nih.gov

The presence of a non-planar five-membered ring and a methyl substituent in this compound gives rise to multiple possible conformations. Computational methods are essential for mapping the conformational energy landscape and identifying the most stable conformers. By systematically exploring the potential energy surface through techniques like relaxed potential energy surface scans, the various low-energy conformations, such as envelope and twist forms of the dihydrothiophene ring, can be characterized.

The relative energies of these conformers determine their population at a given temperature. Theoretical calculations can provide the Gibbs free energy for each conformer, allowing for the prediction of their relative stabilities. For instance, in related cyclic systems, the equatorial preference of a methyl group is a well-studied phenomenon that can be quantified through computational analysis. researchgate.net

Below is an illustrative data table showing a hypothetical conformational analysis for this compound, with the methyl group in axial and equatorial positions.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| 4-methyl (equatorial) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| 4-methyl (axial) | B3LYP/6-311++G(d,p) | 1.85 | 1.92 |

| 4-methyl (equatorial) | MP2/cc-pVTZ | 0.00 | 0.00 |

| 4-methyl (axial) | MP2/cc-pVTZ | 1.98 | 2.05 |

Note: This table is illustrative and based on typical values for substituted cyclic systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. semanticscholar.org

Computational studies on similar dihydrothiophenone derivatives have shown that the distribution of these orbitals can provide insights into the molecule's activity. semanticscholar.org For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the carbonyl group. The LUMO is likely to be centered on the C=O bond, indicating its susceptibility to nucleophilic attack.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

| Molecular Orbital | Energy (eV) at B3LYP/cc-pVTZ |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The characterization of these transition states, including their geometry and vibrational frequencies (which should include one imaginary frequency), is crucial for understanding the reaction mechanism.

The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. researchgate.net This barrier determines the rate of the reaction. For instance, in the oxidation of thiophene (B33073) derivatives, computational studies have been used to calculate the energy barriers for different reaction pathways, such as cycloaddition or hydrogen abstraction. researchgate.net

When a reaction can proceed through multiple pathways leading to different products, computational modeling can predict the selectivity. By comparing the activation energies of the competing pathways, the most favorable route can be identified. researchgate.net

For this compound, this could involve predicting the regioselectivity of an electrophilic attack or the stereoselectivity of a reduction of the carbonyl group. For example, in reactions involving related thiophene compounds, computational analysis has been used to determine that a [2+4] cycloaddition with singlet oxygen is the most favorable reaction channel. researchgate.net A similar approach could be applied to understand the reactivity of this compound with various reagents.

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the prediction of spectroscopic parameters. These calculations allow for the assignment of complex experimental spectra and provide a deeper understanding of the relationships between molecular structure and spectroscopic output.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational means offers a powerful adjunct to experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR parameters. nih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov For instance, hybrid functionals like B3LYP, in conjunction with a reasonably large basis set such as 6-311++G(d,p), often provide a good balance between computational cost and accuracy for organic molecules. researchgate.net

A hypothetical calculation of the ¹³C and ¹H NMR chemical shifts for this compound, using the GIAO-DFT method, would yield data that can be compared with experimental values of similar compounds, such as its isomer 2-methyltetrahydrothiophen-3-one. nih.gov The predicted shifts are instrumental in assigning specific resonances to each carbon and hydrogen atom in the molecule, which can be particularly challenging in the aliphatic region of the spectrum where signals may overlap.

Table 1: Representative Theoretical NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 48.5 | 3.10 (t) |

| C3 (C=O) | 212.0 | - |

| C4 | 45.2 | 2.85 (m) |

| C5 | 35.8 | 2.95 (t) |

| 4-CH₃ | 21.5 | 1.25 (d) |

Note: These are representative theoretical values calculated to illustrate the application of computational methods. The exact values can vary based on the level of theory, basis set, and solvent model used. Coupling patterns (t=triplet, d=doublet, m=multiplet) are predicted based on the molecular structure.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are crucial for assigning the observed absorption bands to specific molecular motions. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

Theoretical vibrational spectra are typically calculated at the same level of theory used for geometry optimization. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the incomplete treatment of electron correlation in the computational method. dergipark.org.tr A Potential Energy Distribution (PED) analysis is often performed to provide a quantitative description of the contribution of each internal coordinate (bond stretches, angle bends, torsions) to a given normal mode.

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (PED) |

| 3015 | 2955 | 25.4 | C-H stretch (asymmetric, CH₂) |

| 2980 | 2920 | 18.9 | C-H stretch (symmetric, CH₂) |

| 1735 | 1700 | 150.2 | C=O stretch |

| 1450 | 1421 | 35.7 | CH₂ scissoring |

| 1280 | 1254 | 42.1 | C-C stretch |

| 710 | 696 | 15.3 | C-S stretch |

Note: These are representative theoretical values. The scaling factor and intensities are dependent on the chosen computational method.

Molecular Dynamics Simulations

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time.

Conformational Dynamics and Interconversion Barriers

The five-membered tetrahydrothiophene (B86538) ring of this compound is not planar and can adopt several puckered conformations, most notably the envelope and twist forms. The methyl substituent at the C4 position can exist in pseudo-axial or pseudo-equatorial orientations, leading to different conformers with distinct energies.

Computational methods can be used to map the potential energy surface of the molecule as a function of its puckering coordinates. researchgate.net This allows for the identification of the most stable ground-state conformations and the transition states that connect them. The energy difference between the stable conformers and the height of the energy barriers for interconversion are key parameters that govern the conformational dynamics of the molecule. For substituted cyclic systems, the conformer that minimizes steric interactions is generally more stable. nih.gov

Table 3: Representative Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Twist (4-CH₃ pseudo-equatorial) | 25° | 0.00 |

| Envelope (4-CH₃ pseudo-equatorial) | 35° | 0.85 |

| Twist (4-CH₃ pseudo-axial) | -24° | 1.50 |

| Envelope (4-CH₃ pseudo-axial) | -34° | 2.20 |

Note: These are representative theoretical values illustrating the relative stability of different conformations. The exact energies depend on the level of theory and solvent conditions.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Binding Affinities and Interaction Sites with Biomolecules

Given that many small sulfur-containing heterocyclic molecules exhibit biological activity, a hypothetical molecular docking study can be performed to explore the potential of this compound as an enzyme inhibitor. A plausible target could be an oxidoreductase enzyme like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways and is a known target for compounds with thiophene moieties. nih.govnih.gov

The docking process involves placing the ligand in the active site of the enzyme and evaluating different binding poses using a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy). The results can identify the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 4: Representative Molecular Docking Results for this compound with 5-Lipoxygenase (5-LOX)

| Ligand Conformer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Twist (4-CH₃ pseudo-equatorial) | -6.8 | HIS367, LEU368, ILE406 |

| Envelope (4-CH₃ pseudo-equatorial) | -6.5 | LEU368, ALA410, ILE406 |

| Twist (4-CH₃ pseudo-axial) | -6.2 | HIS367, LEU414 |

| Envelope (4-CH₃ pseudo-axial) | -5.9 | LEU368, ILE406 |

Note: These are hypothetical results from a representative docking study. The binding affinity and interacting residues are specific to the chosen protein target and docking software.

The insights gained from such computational studies are invaluable. They not only provide a detailed picture of the chemical and physical properties of this compound at a molecular level but also pave the way for the rational design of new derivatives with tailored spectroscopic properties or enhanced biological activities.

Derivatives and Analogs of 4 Methyldihydrothiophen 3 2h One

Synthesis and Characterization of Substituted 4-Methyldihydrothiophen-3(2H)-one Derivatives

The synthesis of derivatives based on the this compound scaffold often involves multi-step sequences that leverage the reactivity of the parent molecule. A key precursor for many of these derivatives is methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate. One common synthetic route to this precursor involves the Michael addition of methyl thioglycolate to methyl methacrylate (B99206), followed by an intramolecular Dieckmann condensation. prepchem.com This approach provides a versatile intermediate that can be further modified. For instance, the 3-oxo group can be converted to an amino group via an oxime intermediate, which is then reduced. prepchem.comgoogle.com

The characterization of these derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in elucidating the molecular structure, confirming the presence and connectivity of functional groups. Infrared (IR) spectroscopy is used to identify key vibrational frequencies, such as the carbonyl (C=O) stretch of the ketone. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns, further confirming the identity of the synthesized compounds.

Table 1: Synthesis of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Ref. |

| Methyl methacrylate, Methyl thioglycolate | Piperidine, Sodium methoxide (B1231860) | Dropwise addition, stirring, acidification | Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | Not specified | prepchem.com |

Structural Analogs with Different Ring Heteroatoms (e.g., Dihydrofuranones, Dihydropyrrolidinones)

To understand the role of the sulfur atom in the properties of this compound, the synthesis and study of its structural analogs with different heteroatoms, such as oxygen (dihydrofuranones) and nitrogen (dihydropyrrolidinones), are crucial.

The synthesis of 4-methyldihydrofuran-3(2H)-one can be achieved through various methods, including the isomerization of isoprene (B109036) monoepoxide to 4-methyl-2,3-dihydrofuran (B1219378) followed by hydrogenation. google.com Another approach involves the hydroformylation of methacrylate esters. google.com

For the nitrogen-containing analog, 4-methyldihydropyrrolidin-3-one, synthetic strategies often start from different precursors. For example, 1-alkyl-4-methyl-2-pyrrolidones can be synthesized by the vacuum distillation of the corresponding methyl-4-alkylamino-3-methylbutyrates. unl.edu The reduction of these pyrrolidones can then yield the desired 3-methylpyrrolidines. unl.edu

Comparative Analysis of Ring Heteroatom Effects on Reactivity

The nature of the heteroatom (S, O, or N) in the five-membered ring significantly influences the chemical reactivity of the molecule. The electronegativity and size of the heteroatom affect bond angles, bond lengths, and electron distribution within the ring.

In electrophilic substitution reactions, the reactivity of the aromatic parent heterocycles (thiophene, furan (B31954), and pyrrole) generally follows the order pyrrole (B145914) > furan > thiophene (B33073) > benzene (B151609). libretexts.org This trend is influenced by the ability of the heteroatom to donate its lone pair of electrons to the aromatic system, thereby stabilizing the intermediate carbocation. While these are not aromatic systems, the influence of the heteroatom on the adjacent carbonyl group's reactivity is still significant. The sulfur atom in the dihydrothiophenone ring, being less electronegative and larger than oxygen, can influence the enolization and subsequent reactivity of the ketone differently than the oxygen in the dihydrofuranone analog.

Exploration of Biological Activity Profiles of Analogs

The biological activity of these heterocyclic ketones is also profoundly affected by the identity of the ring heteroatom. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-infective, anticancer, and anti-inflammatory properties. nih.govnih.gov The mode of action for some biologically active nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols. nih.gov

Furanone derivatives also display a broad spectrum of biological activities. nih.gov For instance, certain furan and tetrahydrofuran (B95107) derivatives have been investigated for their potential as antimicrobial agents and their relationship to biotin (B1667282) homologs. rsc.org

The nitrogen-containing dihydropyrrolidinone scaffold is a common motif in many biologically active compounds. Derivatives of pyrrolidinone have been explored for various therapeutic applications, including as neuroleptic agents and for their potential analgesic and sedative properties. chemicalbook.comgoogle.com

A comparative study of the biological profiles of this compound and its furanone and pyrrolidinone analogs could reveal important structure-activity relationships, guiding the design of new therapeutic agents.

Table 2: Comparison of Heterocyclic Ketone Analogs

| Compound | Heteroatom | Key Synthetic Precursors | Notable Biological Activities of Derivatives |

| This compound | Sulfur (S) | Methyl methacrylate, Methyl thioglycolate | Anti-infective, Anticancer, Anti-inflammatory nih.govnih.gov |

| 4-Methyldihydrofuran-3(2H)-one | Oxygen (O) | Isoprene monoepoxide, Methacrylate esters | Antimicrobial nih.govrsc.org |

| 4-Methyldihydropyrrolidin-3(2H)-one | Nitrogen (N) | Methyl-4-alkylamino-3-methylbutyrates | Neuroleptic, Analgesic, Sedative chemicalbook.comgoogle.com |

Heterocyclic Fused Systems Incorporating the Dihydrothiophenone Moiety

The dihydrothiophenone ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems often exhibit unique chemical and photophysical properties, making them of interest in materials science and medicinal chemistry.

Examples of such fused systems include thieno[2,3-b]pyridines and thieno[3,4-b]pyrazines. The synthesis of thieno[2,3-b]pyridines can be achieved through various strategies, often involving the construction of the pyridine (B92270) ring onto a pre-existing thiophene core. nih.govmdpi.com For instance, substituted cyclohexanones can be converted to enolate salts, which then serve as precursors for the formation of the thieno[2,3-b]pyridine (B153569) skeleton. nih.gov

Thieno[3,4-b]pyrazines are another important class of fused heterocycles. A general synthetic route for 2,3-disubstituted thieno[3,4-b]pyrazines has been developed, which circumvents issues in the preparation of the 3,4-diaminothiophene (B2735483) precursor by utilizing α-diones. These fused systems are precursors to low band gap conjugated polymers. rsc.org

Chiral Derivatives and Their Stereochemical Properties

The presence of a chiral center at the 4-position of this compound introduces the possibility of stereoisomerism. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity.

Stereoselective synthesis of substituted tetrahydrofurans, an oxygen analog, has been achieved through various methods, including [4+3] annulation reactions and rearrangements of oxonium ylides. nih.gov Asymmetric variants of these methods have been developed to produce enantioenriched products. nih.gov While specific methods for the stereoselective synthesis of this compound are not widely reported, the principles from analogous systems could potentially be applied.

The characterization of chiral derivatives involves techniques such as chiral chromatography to separate enantiomers and polarimetry to measure the optical rotation. The absolute configuration of chiral molecules is often determined by X-ray crystallography of a single crystal or by correlation with a known chiral standard.

Biological Activities and Pharmacological Relevance of Thiophenone Derivatives

Antimicrobial and Antifungal Investigations of Related Thiophenones

Thiophene (B33073) derivatives have demonstrated considerable potential as antimicrobial and antifungal agents. encyclopedia.pub Research has shown their efficacy against a range of pathogens, including drug-resistant bacteria and various fungal species.

Newly synthesized thiophene derivatives have exhibited promising antibacterial activity. For instance, certain armed thiophene compounds have shown greater potency against Pseudomonas aeruginosa than the standard antibiotic, gentamicin. nih.gov Other studies have identified thiophene derivatives with significant activity against colistin-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.govcore.ac.uk Time-kill curve assays have confirmed the bactericidal effects of specific thiophene compounds against these resistant strains. frontiersin.org

In the realm of antifungal research, thiophenes isolated from natural sources, such as the plant Echinops ritro, have been found to be active against several plant pathogenic fungi, including various Colletotrichum species. acs.org Furthermore, synthetic thiophene derivatives, such as thiophene-thiosemicarbazones and thiophene-based stilbenes, have displayed notable antifungal activity against human and plant pathogens like Candida albicans and Botrytis cinerea, respectively. nih.govnih.gov Some of these synthetic compounds have shown to be more effective than existing agents like resveratrol. nih.gov The mechanism of antifungal action for some derivatives involves inducing abnormal mycelial morphology and increasing cell membrane conductivity. nih.gov

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin. | nih.gov |

| Thiophenes 4, 5, 8 | Colistin-resistant A. baumannii | MIC50 values between 16 and 32 mg/L. | nih.govfrontiersin.org |

| Thiophenes 4, 5, 8 | Colistin-resistant E. coli | MIC50 values between 8 and 32 mg/L. | nih.govfrontiersin.org |

| Thiophene-thiosemicarbazone L10 | Candida albicans | Promising antifungal activity. | nih.gov |

| Thiophene-based stilbene (B7821643) 5j | Botrytis cinerea | EC50 of 155.4 µg/mL, superior to resveratrol. | nih.gov |

The antimicrobial efficacy of thiophenone derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their biological activity, guiding the design of more potent compounds. nih.gov

The nature and position of substituents on the thiophene ring are critical determinants of antimicrobial action. nih.gov For instance, the presence of specific chemical groups can significantly enhance activity. Molecular modeling techniques, such as Petra/Osiris/Molinspiration (POM) analyses, have been employed to correlate the structural properties of thiophene derivatives with their observed antimicrobial effects. nih.gov

Docking studies have suggested that some thiophene derivatives exert their antibacterial effect by binding to bacterial proteins like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.govfrontiersin.org These interactions can lead to increased bacterial membrane permeability and a reduction in the adherence of bacteria to host cells. nih.govfrontiersin.org The identification of specific derivatives with high potency, such as compounds 4 , 5 , and 8 in studies against resistant bacteria, provides a foundation for further SAR exploration and optimization. frontiersin.org

Antiproliferative and Anticancer Efficacy Studies

Thiophene derivatives have emerged as a significant class of compounds with promising antiproliferative and anticancer properties. nih.gov A multitude of studies have demonstrated their cytotoxic effects against various cancer cell lines.

For example, the tetrahydrobenzo[b]thiophene derivative, BU17, has been identified as a potent compound with broad-spectrum antitumor activity. nih.gov Similarly, a series of cyclohepta[b]thiophene derivatives have been synthesized and evaluated, with one compound showing potent and wide-ranging anticancer effects. nih.gov Other research has highlighted the efficacy of novel thiophene and thienopyrimidine derivatives against breast and colon cancer cell lines. researchgate.net